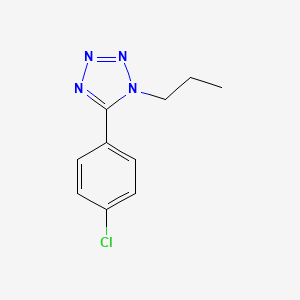

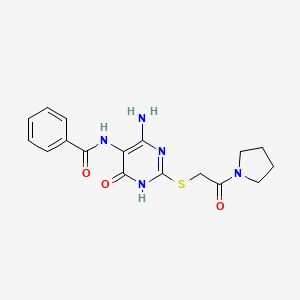

![molecular formula C21H14F3N3O B2497041 N-(2-(咪唑并[1,2-a]吡啶-2-基)苯基)-2-(三氟甲基)苯甲酰胺 CAS No. 1798513-98-0](/img/structure/B2497041.png)

N-(2-(咪唑并[1,2-a]吡啶-2-基)苯基)-2-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves strategic approaches to construct the imidazo ring and introduce functional groups. A noteworthy synthesis involves starting from aminopyridine derivatives, followed by tosylation and treatment with appropriate acetamides. Key steps may include the use of novel reagents for the direct incorporation of functional groups, ensuring stereospecific reactions to avoid the need for purification of isomers before further evaluation (Hamdouchi et al., 1999).

Molecular Structure Analysis

Molecular structure analysis of imidazo[1,2-a]pyridine derivatives reveals that these compounds can exhibit planar structures, enabling efficient stacking and interactions with biological targets. Crystallographic studies provide insights into the arrangement and orientation of functional groups, which are crucial for understanding the compound's reactivity and interaction mechanisms.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, including cycloaddition, functionalization, and formation of heterocyclic compounds. For example, reactions involving benzynes and imidazo[1,2-a]pyridines can lead to the formation of complex structures through tandem cycloaddition and dehydrogenation processes, demonstrating the versatility of these compounds in synthetic chemistry (Aginagalde et al., 2010).

科学研究应用

合成和结构分析

设计并合成了一系列与Enviroxime结构相关的2-氨基-3-取代-6-[(E)-1-苯基-2-(N-甲基氨甲酰)乙烯基]咪唑[1,2-a]吡啶,用于作为抗鼻病毒药物进行测试。合成中的关键步骤包括开发和使用一种新的Horner−Emmons试剂,直接将甲基乙烯羧酰胺(Hamdouchi et al., 1999)引入。类似地,合成了一系列2-苯基-4-(氨甲基)咪唑作为多巴胺D2选择性苯甲酰胺类抗精神病药物的构象受限类似物(Thurkauf et al., 1995)。

抗结核活性

设计、合成了一系列新的基于IMB-1402结构的具有不同连接基的咪唑[1,2-a]吡啶-3-羧酰胺衍生物,并显示出对药物敏感/耐药结核分枝杆菌菌株的显著活性(Lv et al., 2017)。

聚合物科学

合成了一种新型三芳基咪唑基二胺,并用其制备了一系列具有侧链三芳基咪唑基团的新芳香族聚酰亚胺,其在极性有机溶剂中具有良好的溶解性和稳定的热性能(Rafiee & Rasekh, 2017)。

抗病毒药物

合成了咪唑[1,2-a]吡啶系列中的3-苯甲酰胺基、脲基和硫脲基衍生物,并评估了它们的抗病毒活性,在体外对人类巨细胞病毒(HCMV)显示出中等活性(Chaouni-Enabdallah et al., 2001)。

抗溃疡药物

合成了在3-位取代的新型咪唑[1,2-a]吡啶作为潜在的抗分泌和细胞保护性抗溃疡药物,其中一些化合物表现出良好的细胞保护性能(Starrett et al., 1989)。

抗菌活性

一项旨在合成新型咪唑[1,2-a]吡啶衍生物并评估其抗菌活性的研究发现,在合成的化合物中,一些对枯草芽孢杆菌表现出高活性(Budumuru, Golagani, & Kantamreddi, 2018)。

属性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3O/c22-21(23,24)16-9-3-1-7-14(16)20(28)26-17-10-4-2-8-15(17)18-13-27-12-6-5-11-19(27)25-18/h1-13H,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYIUNDDOXQCKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2496964.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)

![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2496967.png)

![4-[Butyl(methyl)amino]benzoic acid](/img/structure/B2496968.png)

![2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine](/img/structure/B2496978.png)